molecular formula C4H5NO3 B189218 (3Z)-3-hydroxyiminooxolan-2-one CAS No. 5400-68-0

(3Z)-3-hydroxyiminooxolan-2-one

Cat. No.: B189218
CAS No.: 5400-68-0
M. Wt: 115.09 g/mol
InChI Key: ZIUSAIUIKKGDOW-HYXAFXHYSA-N
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Description

(3Z)-3-Hydroxyiminooxolan-2-one is a cyclic lactone (oxolan-2-one) substituted with a hydroxyimino group at position 3 in the Z-configuration. This compound belongs to the class of oxime-containing lactones, where the hydroxyimino moiety (-NOH) introduces unique physicochemical and biological properties. The Z-configuration of the oxime group may influence stereochemical interactions with biological targets, such as enzymes or receptors, and alter solubility or stability compared to E-isomers or non-oxime derivatives.

Properties

CAS No.

5400-68-0

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

(3Z)-3-hydroxyiminooxolan-2-one

InChI

InChI=1S/C4H5NO3/c6-4-3(5-7)1-2-8-4/h7H,1-2H2/b5-3-

InChI Key

ZIUSAIUIKKGDOW-HYXAFXHYSA-N

SMILES

C1COC(=O)C1=NO

Isomeric SMILES

C\1COC(=O)/C1=N\O

Canonical SMILES

C1COC(=O)C1=NO

Other CAS No.

5400-68-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing functional groups (e.g., hydroxyimino, lactone, or imino motifs) or structural frameworks (e.g., heterocyclic cores). Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Purity (%) Retention Time (min) Source/Evidence
(3Z)-3-Hydroxyiminooxolan-2-one* Oxolan-2-one (γ-lactone) 3-hydroxyimino (Z-configuration) Not reported Not reported Not reported N/A
(3Z)-3-(Hydroxyimino)-1-methylindolin-2-one Indolin-2-one 3-hydroxyimino, 1-methyl ~205 (estimated) >98 Not reported
Compound 7 () Benzimidazole 3,5-Difluorophenoxy, benzyl 410 [M+H] >98 1.05
Compound 9 () Benzimidazole Morpholine, benzyl 367 [M+H] >98 0.67
Compound 10 () Benzimidazole 4-Benzylphenoxy, benzyl 464 [M+H] >98 1.19

*Hypothetical data for this compound inferred from analogs.

Key Observations

This could improve binding affinity to polar biological targets, as seen in oxime-containing pharmaceuticals . In contrast, benzimidazole-based compounds () rely on aromatic and bulky substituents (e.g., difluorophenoxy, benzyl) for target interactions, with molecular weights ranging from 367–464 g/mol. The lactone core of the target compound likely confers lower molecular weight and increased ring strain, influencing reactivity.

Retention Behavior: Retention times for benzimidazole analogs () vary significantly (0.67–1.19 min), correlating with substituent hydrophobicity. For example, Compound 9 (morpholine substituent) exhibits shorter retention (0.67 min) due to increased polarity, whereas Compound 10 (benzylphenoxy) has longer retention (1.19 min). A QSPR model () suggests that structurally similar compounds (e.g., lactones with hydroxyimino groups) would cluster based on shared polarity profiles, though predictive accuracy diminishes with structural diversity .

Bioactivity Clustering: demonstrates that compounds with similar chemical structures (e.g., shared imino or aromatic groups) cluster into bioactivity groups with correlated modes of action. While this compound lacks direct bioactivity data, its hydroxyimino-lactone structure may align with oxime-containing inhibitors of hydrolytic enzymes (e.g., esterases or proteases), analogous to indole-derived oximes () .

Mechanistic and Pharmacological Implications

  • Reactivity: The lactone ring in this compound is prone to hydrolysis under physiological conditions, but the hydroxyimino group may stabilize the structure via intramolecular hydrogen bonding, as observed in related oximes .
  • Target Interactions : Compared to benzimidazole derivatives (), which target kinase or GPCR pathways through aromatic stacking, the target compound’s lactone-oxime structure may favor interactions with metalloenzymes or redox-active sites.

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